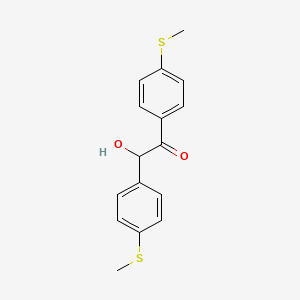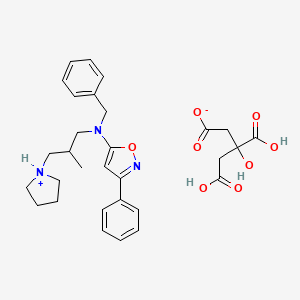
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of benzophenone with methylamine, followed by reduction with lithium aluminum hydride to yield the desired product . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride
- 1,1-Diphenyl-2-methyl-3-(di-1-methoxyethyl)aminopropanol hydrochloride
Comparison
Compared to similar compounds, 1,1-Diphenyl-2-methyl-3-aminopropanol hydrochloride exhibits distinct reactivity and biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
14185-05-8 |
|---|---|
Fórmula molecular |
C16H20ClNO |
Peso molecular |
277.79 g/mol |
Nombre IUPAC |
3-amino-2-methyl-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,13,18H,12,17H2,1H3;1H |
Clave InChI |
OGVDEACSYKRHQY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Números CAS relacionados |
33860-73-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


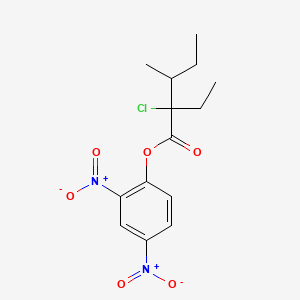
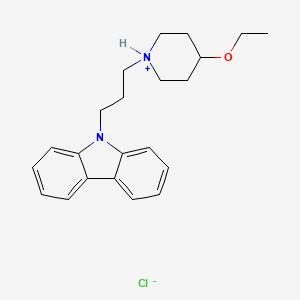

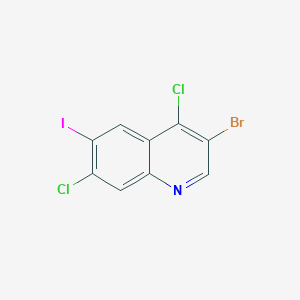

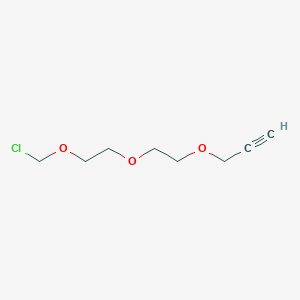
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-bis(furan-2-yl)thiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13738576.png)
